molecular formula C23H25N3O4 B11355630 5-[(4-{[(furan-2-ylmethyl)amino]methyl}-2-methoxyphenoxy)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-[(4-{[(furan-2-ylmethyl)amino]methyl}-2-methoxyphenoxy)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11355630
M. Wt: 407.5 g/mol
InChI Key: DLZQVILUBWTUOJ-UHFFFAOYSA-N
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Description

5-{[4-({[(FURAN-2-YL)METHYL]AMINO}METHYL)-2-METHOXYPHENOXY]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that features a benzodiazole core, a furan ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), and triethyl phosphite .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

5-{[4-({[(FURAN-2-YL)METHYL]AMINO}METHYL)-2-METHOXYPHENOXY]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of nitro groups can yield corresponding amines .

Scientific Research Applications

5-{[4-({[(FURAN-2-YL)METHYL]AMINO}METHYL)-2-METHOXYPHENOXY]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[4-({[(FURAN-2-YL)METHYL]AMINO}METHYL)-2-METHOXYPHENOXY]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{[4-({[(FURAN-2-YL)METHYL]AMINO}METHYL)-2-METHOXYPHENOXY]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE lies in its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

5-[[4-[(furan-2-ylmethylamino)methyl]-2-methoxyphenoxy]methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C23H25N3O4/c1-25-19-8-6-17(11-20(19)26(2)23(25)27)15-30-21-9-7-16(12-22(21)28-3)13-24-14-18-5-4-10-29-18/h4-12,24H,13-15H2,1-3H3

InChI Key

DLZQVILUBWTUOJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)COC3=C(C=C(C=C3)CNCC4=CC=CO4)OC)N(C1=O)C

Origin of Product

United States

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